molecular formula C10H18O B13836892 3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol

3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol

Cat. No.: B13836892
M. Wt: 154.25 g/mol
InChI Key: GSSZVQVJTPIWHV-UHFFFAOYSA-N
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Description

3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol, also known as piperitol, is an organic compound with the molecular formula C10H18O. It is a cyclic alcohol with a structure that includes a cyclohexene ring substituted with methyl and isopropyl groups. This compound is found naturally in various essential oils, including those of Eucalyptus radiata, pennyroyal, and other Mentha species .

Chemical Reactions Analysis

3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into more saturated alcohols or hydrocarbons. Reducing agents like lithium aluminum hydride are often used.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation can occur in the presence of halogens like chlorine or bromine.

    Hydrogenation: Hydrogenation reactions can reduce the double bond in the cyclohexene ring, converting it into a cyclohexane derivative.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

3-methyl-2-propan-2-ylcyclohex-2-en-1-ol

InChI

InChI=1S/C10H18O/c1-7(2)10-8(3)5-4-6-9(10)11/h7,9,11H,4-6H2,1-3H3

InChI Key

GSSZVQVJTPIWHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CCC1)O)C(C)C

Origin of Product

United States

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